
(3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related hydrazine compounds involves multiple steps, including acylation, chlorination, hydrolysis, diazotization, and reduction reactions. For instance, the synthesis of 4-chloro-2-fluorophenylhydrazine starts with 2-fluoroaniline and proceeds through acylation and chlorination to obtain 4-chloro-2-fluoroaniline, which is then converted to the hydrazine through diazotization and reduction, yielding a high purity product with a yield of about 87.1% . This method could potentially be adapted for the synthesis of (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride by starting with an appropriately substituted aniline.
Molecular Structure Analysis
The molecular structure of hydrazine derivatives can be confirmed using various spectroscopic techniques such as IR spectroscopy, CIMS, 1H NMR, and 13C NMR . X-ray structural analysis can also be used to determine the configuration of the molecules, as seen in the study of trifluoromethyl-substituted dielectrophile . These techniques would likely be applicable in analyzing the molecular structure of (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride.
Chemical Reactions Analysis
Hydrazine derivatives can undergo various chemical reactions, including cyclocondensation with other reagents such as hydroxylamine and hydrazine hydrochloride . The reactivity of (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride would need to be studied in the context of its potential applications, which could include the synthesis of herbicides or energetic materials .
Physical and Chemical Properties Analysis
The physical properties such as melting point can be determined through experimental synthesis and characterization. For example, 4-chloro-2-fluorophenylhydrazine has a melting point range of 59-60°C . The chemical properties, including reactivity and stability, can be inferred from related compounds. Energetic properties, if relevant, can be theoretically computed and compared to other energetic materials .
Safety And Hazards
特性
IUPAC Name |
(3-fluoro-4-methylphenyl)hydrazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2.ClH/c1-5-2-3-6(10-9)4-7(5)8;/h2-4,10H,9H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APQFRSWQIFVTQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NN)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClFN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659325 |
Source


|
| Record name | (3-Fluoro-4-methylphenyl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride | |
CAS RN |
156941-64-9 |
Source


|
| Record name | (3-Fluoro-4-methylphenyl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

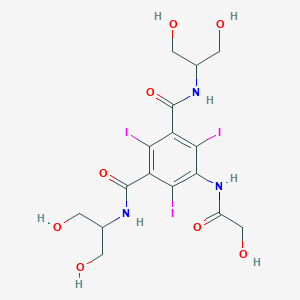
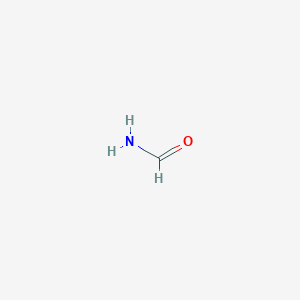
![2-[Bis(pyridin-2-ylmethyl)amino]ethanol](/img/structure/B127410.png)
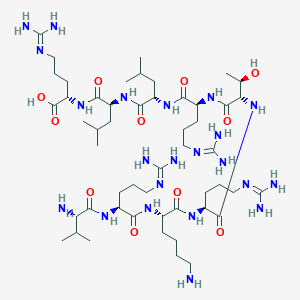
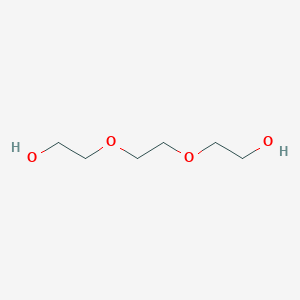

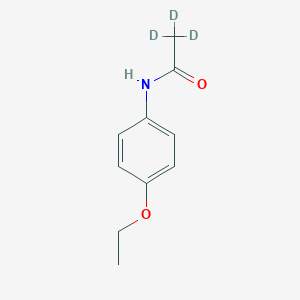
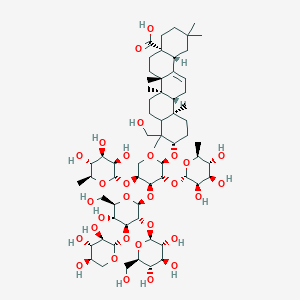
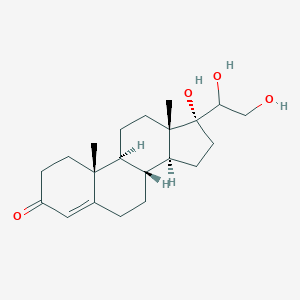
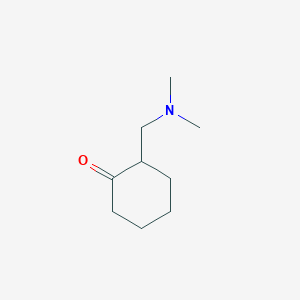


![2-amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B127433.png)
![5-[[(1S)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-2,4,6,8-tetraoxa-5-phosphanonanedioic Acid 1,9-Bis(1-methylethyl) Ester 5-Oxide (2E)-2-Butenedioate](/img/structure/B127438.png)